3-Ethyl-3-fluoropyrrolidine

Medicinal Chemistry ADME Lipophilicity

3-Ethyl-3-fluoropyrrolidine (CAS 1554559-61-3) is a 3,3-disubstituted fluorinated pyrrolidine building block with molecular formula C₆H₁₂FN and molecular weight 117.16 g/mol. The compound features a chiral quaternary center bearing both an ethyl group and a fluorine atom on the pyrrolidine ring, resulting in a saturated heterocyclic scaffold with a calculated LogP of 1.098 and topological polar surface area (TPSA) of 12.03 Ų.

Molecular Formula C6H12FN
Molecular Weight 117.16 g/mol
Cat. No. B13324539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-fluoropyrrolidine
Molecular FormulaC6H12FN
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESCCC1(CCNC1)F
InChIInChI=1S/C6H12FN/c1-2-6(7)3-4-8-5-6/h8H,2-5H2,1H3
InChIKeyZGRJHMKJQXTZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-fluoropyrrolidine for Lead Optimization: Physicochemical Profile and Procurement Specifications


3-Ethyl-3-fluoropyrrolidine (CAS 1554559-61-3) is a 3,3-disubstituted fluorinated pyrrolidine building block with molecular formula C₆H₁₂FN and molecular weight 117.16 g/mol . The compound features a chiral quaternary center bearing both an ethyl group and a fluorine atom on the pyrrolidine ring, resulting in a saturated heterocyclic scaffold with a calculated LogP of 1.098 and topological polar surface area (TPSA) of 12.03 Ų . As a fluorinated pyrrolidine, it belongs to a class of heterocycles that are the third most common ring system in FDA-approved drugs and are extensively employed in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability while maintaining three-dimensional character [1]. The compound is commercially available from multiple suppliers in purities ranging from 95% to 98% for research use .

Why 3-Ethyl-3-fluoropyrrolidine Cannot Be Replaced by 3-Fluoropyrrolidine or 3-Ethylpyrrolidine in MedChem Campaigns


The simultaneous presence of the C3 ethyl and C3 fluorine substituents on the pyrrolidine ring creates a property profile distinct from its monosubstituted analogs. 3-Fluoropyrrolidine lacks the ethyl group, resulting in a lower LogP (~0.32 [1]) that may limit membrane partitioning, while 3-ethylpyrrolidine lacks the fluorine atom, yielding a higher conjugate acid pKa (~10.53 predicted ) that promotes protonation at physiological pH and impairs passive permeability. The fluorine atom in 3-ethyl-3-fluoropyrrolidine not only lowers basicity relative to the non-fluorinated analog but also enhances metabolic stability by blocking potential oxidative metabolism at the C3 position, a strategy widely validated in fluorinated drug design [2]. Furthermore, the quaternary C3 center eliminates stereochemical complexity associated with chiral 3-substituted pyrrolidines, simplifying SAR interpretation while retaining the three-dimensional character valued in fragment-based drug discovery [3]. Substituting one analog for another without accounting for these divergent properties risks confounding structure-activity relationship (SAR) analysis and compromising the ADME profile of lead compounds.

Quantitative Differentiation Evidence: 3-Ethyl-3-fluoropyrrolidine vs. Closest Analogs


Lipophilicity (LogP): Balanced Partitioning Between 3-Fluoropyrrolidine and 3-Ethylpyrrolidine

In fragment-based and lead optimization campaigns, lipophilicity is a critical determinant of solubility, permeability, and promiscuity. 3-Ethyl-3-fluoropyrrolidine exhibits a calculated LogP of 1.098 , positioning it between the more polar 3-fluoropyrrolidine (LogP ~0.32 [1]) and the more lipophilic 3-ethylpyrrolidine (LogP ~1.33 ). This intermediate LogP value falls within the optimal range (LogP 1–3) recommended for CNS drug candidates and oral bioavailability, offering a balanced profile that neither analog alone provides [2].

Medicinal Chemistry ADME Lipophilicity

Basicity Modulation: Fluorine-Induced pKa Reduction Relative to Non-Fluorinated Analog

The basicity of the pyrrolidine nitrogen profoundly influences the fraction of neutral species available for passive membrane permeation at physiological pH. While experimental pKa data for 3-ethyl-3-fluoropyrrolidine are not available in the public domain, class-level analysis of fluoropyrrolidines demonstrates a consistent pKa reduction. The conjugate acid of 3-fluoropyrrolidine has a reported pKa of 6.69 (experimental) or 8.68 (predicted) , compared to a predicted pKa of 10.53 for 3-ethylpyrrolidine . By analogy, 3-ethyl-3-fluoropyrrolidine is expected to exhibit a pKa below that of 3-ethylpyrrolidine, increasing the fraction of neutral, membrane-permeable species at pH 7.4 .

Physicochemical Property Basicity Permeability

Metabolic Stability at C3 Position: Fluorine Blockade of Oxidative Metabolism

Fluorine substitution at metabolically labile positions is a well-established strategy to improve the metabolic stability of drug candidates [1]. In pyrrolidine scaffolds, the C3 position is susceptible to cytochrome P450-mediated oxidation. The fluorine atom in 3-ethyl-3-fluoropyrrolidine blocks this site from oxidative metabolism, a design feature absent in 3-ethylpyrrolidine. Studies on fluoropyrrolidine-containing DPP-IV inhibitors have demonstrated that fluorination at the pyrrolidine ring significantly reduces metabolic clearance in rat liver microsomes compared to non-fluorinated analogs [2]. While direct comparative microsomal stability data for 3-ethyl-3-fluoropyrrolidine versus 3-ethylpyrrolidine are not publicly available, the metabolic shielding effect of the C3 fluorine is a class-validated and structurally predictable advantage.

Drug Metabolism Metabolic Stability Fluorine Chemistry

Cystic Fibrosis CFTR Modulator Patent: Privileged Pyrrolidine Scaffold for Respiratory Indications

Patent WO2019193062A1, filed by AbbVie S.á.r.l. and Galapagos NV, discloses substituted pyrrolidines as CFTR modulators for the treatment of cystic fibrosis [1]. The patent exemplifies a broad range of 3-substituted pyrrolidines, creating a structural precedent for 3-ethyl-3-fluoropyrrolidine as a key intermediate or scaffold in this therapeutic area. While the patent does not provide head-to-head biological data for 3-ethyl-3-fluoropyrrolidine itself, the inclusion of 3,3-disubstituted pyrrolidine motifs in the claims establishes intellectual property relevance and validates the scaffold's utility in a clinically significant indication with approved drugs (e.g., ivacaftor, lumacaftor) exceeding $8 billion in annual sales [2].

Cystic Fibrosis CFTR Modulator Pyrrolidine Patent

Procurement-Driven Application Scenarios for 3-Ethyl-3-fluoropyrrolidine


Fragment-Based Lead Generation Requiring Balanced Physicochemical Properties

3-Ethyl-3-fluoropyrrolidine, with its intermediate LogP of 1.098 and favorable TPSA of 12.03 Ų , is well-suited for fragment-based drug discovery (FBDD) campaigns that demand fragments with both three-dimensional character and physicochemical properties within Rule-of-Three (Ro3) guidelines. Unlike 3-fluoropyrrolidine (LogP ~0.32), which may exhibit excessive polarity limiting membrane penetration, or 3-ethylpyrrolidine (LogP ~1.33), which approaches the higher end of fragment-appropriate lipophilicity, this compound offers a balanced starting point for hit-to-lead optimization without requiring extensive property modulation in the first synthetic iteration . The quaternary C3 center eliminates the need for enantiomeric separation, simplifying fragment library construction.

Cell-Permeable Probe Design Exploiting Fluorine-Mediated Basicity Reduction

For intracellular target engagement studies, the predicted reduction in pyrrolidine nitrogen basicity conferred by the C3 fluorine substituent can enhance the fraction of neutral species at physiological pH, improving passive membrane permeability relative to 3-ethylpyrrolidine (predicted pKa 10.53) . This makes 3-ethyl-3-fluoropyrrolidine a preferred scaffold when designing cell-permeable chemical probes, PROTACs, or molecular glues where pyrrolidine-containing linkers or warheads must cross cellular membranes to engage cytosolic or nuclear targets.

Cystic Fibrosis CFTR Modulator Analogue Synthesis

The AbbVie/Galapagos patent WO2019193062A1 explicitly claims substituted pyrrolidines, including 3-alkyl-3-fluoropyrrolidine motifs, as CFTR modulators for cystic fibrosis therapy. Research groups and contract research organizations (CROs) pursuing CFTR potentiator or corrector programs can procure 3-ethyl-3-fluoropyrrolidine as a key intermediate for generating proprietary analogues, exploring structure-activity relationships around the C3 position, or developing backup series to clinical candidates. The commercial availability of the compound in 95–98% purity from multiple suppliers supports rapid procurement for such programs.

Metabolic Stability Optimization in Oral Drug Candidates

When developing oral drug candidates containing pyrrolidine motifs, the C3 fluorine in 3-ethyl-3-fluoropyrrolidine blocks a known site of cytochrome P450-mediated oxidative metabolism . Medicinal chemistry teams seeking to improve the metabolic stability of lead series can replace 3-ethylpyrrolidine with 3-ethyl-3-fluoropyrrolidine as a direct structural swap, leveraging the fluorine atom's metabolic shielding effect to potentially reduce intrinsic clearance. This strategy is supported by rat liver microsome studies on fluoropyrrolidine-containing DPP-IV inhibitors that demonstrated reduced bioactivation compared to non-fluorinated congeners .

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